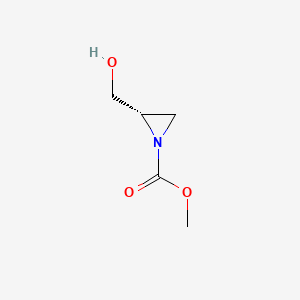
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-(hydroxymethyl)aziridine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired aziridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the enantioselectivity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxaziridines or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines or open-chain amines.
Applications De Recherche Scientifique
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain and reactivity. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparaison Avec Des Composés Similaires
Aziridine: The simplest aziridine derivative, known for its high reactivity and use in organic synthesis.
tert-Butyl (S)-2-(hydroxymethyl)aziridine-1-carboxylate: A similar compound with a tert-butyl group instead of a methyl group, used in similar applications.
Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity and are used in the synthesis of various nitrogen-containing molecules.
Uniqueness: methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its applications in medicinal chemistry and organic synthesis make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
165104-68-7 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.131 |
Nom IUPAC |
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(6)3-7/h4,7H,2-3H2,1H3/t4-,6?/m0/s1 |
Clé InChI |
AFYGLBXOYFGDCC-VKZKZBKNSA-N |
SMILES |
COC(=O)N1CC1CO |
Synonymes |
1-Aziridinecarboxylicacid,2-(hydroxymethyl)-,methylester,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)



